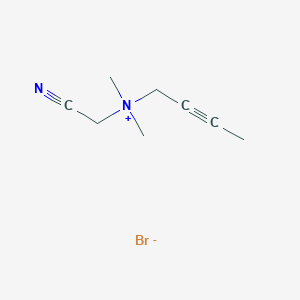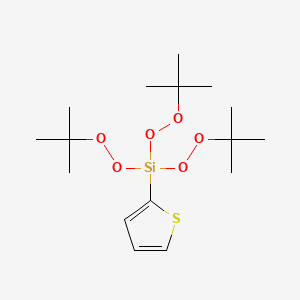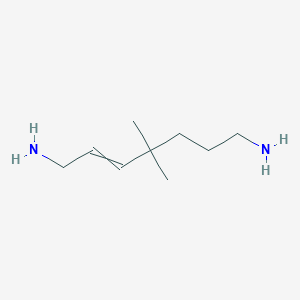
Phenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phenyl group attached to a phosphonate moiety, which is further substituted with a trichloromethyl and a hydroxyethyl group. Its unique structure imparts specific chemical properties that make it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate typically involves the reaction of phenylphosphonic dichloride with 2,2,2-trichloroethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
PhP(O)Cl2+CCl3CH2OH→PhP(O)(CCl3CH2O)+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a less chlorinated form.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized phosphonates.
Scientific Research Applications
Phenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate derivatives.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of parasitic infections.
Industry: It is used in the formulation of pesticides and insecticides due to its effectiveness in controlling pests.
Mechanism of Action
The mechanism of action of phenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it acts as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine at nerve synapses. This results in the disruption of normal nerve function, which is the basis for its use as an insecticide.
Comparison with Similar Compounds
Phenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate can be compared with other similar compounds, such as:
Dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate: This compound has similar chemical properties but differs in its ester groups.
2,2,2-Trichloro-1-phenylethanol: While structurally related, this compound lacks the phosphonate moiety.
Hydroxy- and amino-phosphonates: These compounds have different substituents on the phosphorus atom, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications.
Properties
CAS No. |
62788-84-5 |
|---|---|
Molecular Formula |
C8H7Cl3O4P- |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
phenoxy-(2,2,2-trichloro-1-hydroxyethyl)phosphinate |
InChI |
InChI=1S/C8H8Cl3O4P/c9-8(10,11)7(12)16(13,14)15-6-4-2-1-3-5-6/h1-5,7,12H,(H,13,14)/p-1 |
InChI Key |
AMWJELJTWSYQEB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C(C(Cl)(Cl)Cl)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Hydroxy-4-[(E)-(4-methylphenyl)diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B14519667.png)



![Ethyl(dimethyl){9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14519703.png)


![{Disulfanediylbis[(5,6-dimethyl-1H-benzimidazole-2,1-diyl)]}bis(phenylmethanone)](/img/structure/B14519714.png)



